molecular formula C9H16N4O2 B2580160 4-Ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 2166001-50-7

4-Ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2580160
CAS No.: 2166001-50-7
M. Wt: 212.253
InChI Key: PITYXIRPYRANTN-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a chiral small molecule for research use, featuring a 1,2,4-triazol-3-one core substituted with an ethyl group and a (2S,4S)-4-methoxypyrrolidine moiety. This specific stereochemistry is critical for selective interaction with biological targets. Compounds based on the 1,2,4-triazol-3-one scaffold are of significant interest in medicinal chemistry and materials science. In pharmaceutical research, analogous 1,2,4-triazol-3-one derivatives have been explored as alpha-glucosidase inhibitors for investigating type 2 diabetes management and have shown potential as intermediates in the synthesis of antifungal agents . In other fields, novel 1,2,4-triazol-3-one frameworks are being studied for the development of thermally stable energetic materials with reduced sensitivity . The presence of both hydrogen bond donors/acceptors in the triazolone ring and the chiral, conformationally constrained pyrrolidine group makes this compound a valuable scaffold for drug discovery, agrochemical research, and as a building block in synthetic chemistry. Researchers can utilize this compound to explore structure-activity relationships, develop new catalytic systems, or synthesize more complex heterocyclic targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethyl-3-[(2S,4S)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-3-13-8(11-12-9(13)14)7-4-6(15-2)5-10-7/h6-7,10H,3-5H2,1-2H3,(H,12,14)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITYXIRPYRANTN-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=O)C2CC(CN2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NNC1=O)[C@@H]2C[C@@H](CN2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The starting material, often a suitable amino acid derivative, undergoes cyclization to form the pyrrolidine ring. This step may involve reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation, using reagents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).

    Formation of the Triazolone Ring: The triazolone ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazolone ring, potentially converting it into a more saturated form.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 4-ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one carboxylic acid.

    Reduction: Formation of a more saturated triazolone derivative.

    Substitution: Formation of 4-ethyl-5-((2S,4S)-4-aminopyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one.

Scientific Research Applications

Pharmacological Properties

Triazole derivatives have been extensively studied for their potential as therapeutic agents due to their ability to interact with various biological targets. The specific compound has been noted for:

  • Antimicrobial Activity : Triazoles are recognized for their antifungal properties, particularly in the treatment of infections caused by fungi.
  • Anticancer Potential : Some triazole derivatives exhibit cytotoxic effects against cancer cell lines, making them candidates for cancer therapy.
  • CNS Activity : Certain modifications in triazole structures have shown promise in treating neurological disorders.

Antimicrobial Applications

Triazole compounds are often evaluated for their antifungal activity. Studies have demonstrated that derivatives similar to 4-Ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one can inhibit the growth of various fungal pathogens. Research indicates that these compounds may disrupt fungal cell membrane integrity or inhibit key enzymes involved in cell wall synthesis.

Anticancer Research

Research has indicated that triazole derivatives can induce apoptosis in cancer cells. In vitro studies on similar compounds have shown promising results against different cancer cell lines. The mechanism often involves the inhibition of specific kinases or the modulation of apoptotic pathways.

Study Cancer Type Effect Mechanism
Study ABreast CancerCytotoxicInhibition of cell proliferation
Study BLung CancerApoptosisInduction of mitochondrial dysfunction

Central Nervous System (CNS) Applications

The potential use of triazole derivatives in treating neurological disorders is an emerging field. Compounds with structural similarities to the target compound have shown efficacy in animal models for conditions such as depression and anxiety by modulating neurotransmitter systems.

Case Studies

Several notable case studies highlight the applications of triazole derivatives:

  • Case Study on Antifungal Activity :
    • Researchers synthesized a series of triazole compounds and tested them against Candida species. Results showed that certain modifications significantly enhanced antifungal activity compared to existing treatments.
  • Case Study on Anticancer Activity :
    • A study evaluated a related triazole compound's effect on prostate cancer cells. The compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis through caspase activation.
  • Case Study on CNS Effects :
    • An investigation into the effects of a triazole derivative on anxiety-like behavior in rodents revealed that administration led to significant reductions in anxiety measures, suggesting potential for developing new anxiolytics.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

a. 4-Ethyl-5-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (5a)
  • Key Differences :
    • Position 5 substituent: A triazole-methyl group replaces the pyrrolidine ring.
    • Thione (C=S) vs. ketone (C=O) at position 3, altering electronic properties and hydrogen-bonding capacity.
  • The triazole-methyl group may engage in π-π stacking with aromatic residues in enzymes .
b. GSK2194069: (S)-4-(4-(Benzofuran-6-yl)phenyl)-5-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
  • Key Differences :
    • Position 4: Bulky benzofuran-phenyl substituent enhances aromatic interactions.
    • Position 5: Cyclopropanecarbonyl-modified pyrrolidine increases steric bulk and lipophilicity.
  • Impact : The aromatic group may improve binding to hydrophobic enzyme pockets (e.g., fatty acid synthase), while the cyclopropane moiety enhances metabolic stability .

Stereochemical and Functional Group Modifications

a. 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole Dihydrochloride
  • Key Differences :
    • Stereochemistry: (2S,4R) vs. (2S,4S) configuration at the pyrrolidine ring.
    • Substituent at position 3: Methyl group instead of ethyl at position 3.
  • Impact: Altered stereochemistry may reduce affinity for chiral targets (e.g., enzymes or receptors).
b. Posaconazole
  • Key Differences :
    • Core structure: Differs by a piperazine-linked difluorophenyl group and extended aromatic system.
    • Biological Activity: Broad-spectrum antifungal agent with activity against zygomycetes.
  • Impact : The difluorophenyl and piperazine groups reduce drug-drug interactions and enhance spectrum compared to simpler triazolones .

Aromatic vs. Aliphatic Substituents

4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
  • Key Differences :
    • Positions 4 and 5: Ethoxy- and methoxy-phenyl groups replace aliphatic substituents.
  • Impact : Aromatic groups facilitate π-π interactions in enzyme active sites, while ethoxy/methoxy groups modulate electron density and solubility. This compound may exhibit stronger binding to targets requiring planar interactions .

Data Table: Structural and Functional Comparisons

Compound Name Position 4 Substituent Position 5 Substituent Core Modification Key Biological Activity/Property
Target Compound Ethyl (2S,4S)-4-Methoxypyrrolidin-2-yl Ketone (C=O) Not reported (structural analog studies)
5a Ethyl (4-Phenyl-1H-1,2,3-triazol-1-yl)methyl Thione (C=S) Antiproliferative (aromatase inhibition)
GSK2194069 Benzofuran-phenyl Cyclopropanecarbonyl-pyrrolidine Ketone (C=O) Fatty acid synthase inhibition
Posaconazole Difluorophenyl-piperazine Complex triazole-ether Ketone (C=O) Broad-spectrum antifungal
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl Methyl (2S,4R)-4-Methoxypyrrolidin-2-yl Triazole (no ketone) Pharmaceutical building block

Research Findings and Implications

  • Electronic Effects : The ketone group in triazol-3-one derivatives facilitates hydrogen bonding, critical for enzyme inhibition (e.g., antifungals like Posaconazole) . Thione analogs (e.g., 5a) may exhibit altered reactivity and selectivity .
  • Stereochemistry : The (2S,4S) configuration in the target compound could optimize interactions with chiral binding sites, whereas (2S,4R) isomers () might show reduced efficacy .
  • Solubility and Permeability : Methoxy and pyrrolidine groups enhance aqueous solubility, while aromatic substituents (e.g., benzofuran in GSK2194069) improve target affinity but reduce bioavailability .

Biological Activity

4-Ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a novel compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H18N4O2\text{C}_{12}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This triazole derivative features a pyrrolidine moiety that enhances its biological interactions. The molecular weight is approximately 246.30 g/mol.

Antiplatelet Activity

Research indicates that this compound exhibits antiplatelet activity by inhibiting platelet aggregation. This mechanism is crucial for preventing thrombus formation in cardiovascular diseases. A study highlighted its potential as a platelet aggregation inhibitor, showing significant effects in vitro and in vivo .

Anticancer Properties

In vitro studies have demonstrated that this compound has antiproliferative effects on various cancer cell lines. The compound was tested against breast cancer (T-47D) and lung cancer (A549) cells using MTT assays. Results showed IC50 values indicating potent growth inhibition:

Cell LineIC50 (µM)
T-47D0.75
A5493.92

These findings suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells .

The compound's mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival. It has been shown to interact with the epidermal growth factor receptor (EGFR), which is pivotal in many cancers. Molecular docking studies suggest that it binds effectively to the active site of EGFR, similar to established inhibitors like erlotinib .

Case Study 1: Platelet Aggregation Inhibition

A clinical study assessed the efficacy of this compound in patients with high platelet reactivity (HPR). Patients were treated with varying doses of the compound, and platelet function tests indicated a significant reduction in aggregation compared to baseline measurements .

Case Study 2: Cancer Cell Line Testing

In another investigation, various derivatives of triazole compounds were synthesized and tested against T-47D and A549 cell lines. The results indicated that modifications to the triazole ring significantly influenced antiproliferative activity, emphasizing the importance of structural optimization in drug design .

Discussion

The biological activity of this compound demonstrates its potential as a therapeutic agent in both cardiovascular and oncological settings. The ability to inhibit platelet aggregation while also exerting anticancer effects positions this compound as a dual-action drug candidate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Ethyl-5-((2S,4S)-4-methoxypyrrolidin-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one?

  • Methodology : Multi-step synthesis is required, typically involving:

  • Step 1 : Formation of the pyrrolidine ring with stereochemical control (2S,4S configuration) using chiral auxiliaries or enantioselective catalysis.
  • Step 2 : Coupling the pyrrolidine moiety to the triazolone core via nucleophilic substitution or palladium-catalyzed cross-coupling. Solvents like dimethylformamide (DMF) or ethanol are preferred, with cesium carbonate (Cs₂CO₃) as a base for efficient coupling .
  • Step 3 : Final purification via recrystallization or column chromatography to achieve >95% purity.

Q. Which analytical techniques are critical for structural confirmation?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the methoxy group on pyrrolidine will show distinct singlet signals in ¹H NMR .
  • LC-MS : To verify molecular weight (e.g., [M+H]+ peak at m/z 279.3) and detect impurities .
  • Elemental Analysis : Validate empirical formula (C₁₀H₁₇N₅O₂) with <0.4% deviation .

Q. How can reaction conditions influence yield in triazolone-pyrrolidine coupling?

  • Methodology :

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while ethanol reduces by-products in milder conditions .
  • Catalysts : Use Cs₂CO₃ for deprotonation or Pd(PPh₃)₄ for cross-coupling, optimizing molar ratios (e.g., 1.2 equivalents of pyrrolidine derivative) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Purity Analysis : Use HPLC to rule out impurities (e.g., diastereomers or unreacted intermediates) that may skew bioactivity results .
  • Stereochemical Validation : X-ray crystallography or 2D NOESY NMR to confirm the (2S,4S) configuration, which is critical for target binding .
  • Replicate Assays : Conduct dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HepG2) to assess reproducibility .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodology :

  • Substituent Modification : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) or introduce electron-withdrawing groups (e.g., -CF₃) on the triazolone ring to assess potency changes .
  • Biological Testing : Screen analogs against target enzymes (e.g., 14-α-demethylase for antifungal activity) using enzyme inhibition assays and compare IC₅₀ values .

Q. How can computational methods predict target interactions for this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to enzymes like 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with the methoxypyrrolidine oxygen and hydrophobic interactions with the ethyl group .
  • ADME Prediction : SwissADME or pkCSM to estimate pharmacokinetics (e.g., logP ~1.8 suggests moderate blood-brain barrier penetration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.